molecular formula C29H48N4O2 B12732176 Carbamic acid, (10-(1-piperidinyl)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- CAS No. 154619-91-7

Carbamic acid, (10-(1-piperidinyl)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)-

Cat. No.: B12732176
CAS No.: 154619-91-7
M. Wt: 484.7 g/mol
InChI Key: ALAWSQXXUIFMOD-PXJZQJOASA-N
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Description

Carbamic acid, (10-(1-piperidinyl)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- is a complex organic compound with a unique structure that combines elements of carbamic acid and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (10-(1-piperidinyl)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- typically involves multiple steps, starting with the preparation of the piperidine derivative. This is followed by the introduction of the carbamic acid moiety through a series of reactions that may include esterification, amidation, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (10-(1-piperidinyl)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Carbamic acid, (10-(1-piperidinyl)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Carbamic acid, (10-(1-piperidinyl)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid derivatives: These compounds share the carbamic acid moiety but differ in their side chains and overall structure.

    Piperidine derivatives: Compounds that contain the piperidine ring but have different functional groups attached.

Uniqueness

Carbamic acid, (10-(1-piperidinyl)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

154619-91-7

Molecular Formula

C29H48N4O2

Molecular Weight

484.7 g/mol

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(10-piperidin-1-yldecyl)carbamate

InChI

InChI=1S/C29H48N4O2/c1-29-17-22-31(2)27(29)32(3)26-16-15-24(23-25(26)29)35-28(34)30-18-11-8-6-4-5-7-9-12-19-33-20-13-10-14-21-33/h15-16,23,27H,4-14,17-22H2,1-3H3,(H,30,34)/t27-,29+/m1/s1

InChI Key

ALAWSQXXUIFMOD-PXJZQJOASA-N

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NCCCCCCCCCCN4CCCCC4)C)C

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NCCCCCCCCCCN4CCCCC4)C)C

Origin of Product

United States

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